(+/-)-Ethylketazocine
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Overview
Description
Ethylketazocine, also known as ethylketocyclazocine, is an opioid drug belonging to the benzomorphan family. It has been extensively used in scientific research to study the κ-opioid receptor. Ethylketazocine is known for its partial agonist properties, exhibiting mixed agonist and antagonist effects at various opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylketazocine involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Cyclization: Formation of the tricyclic benzomorphan structure.
Alkylation: Introduction of the ethyl group at the nitrogen atom.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Industrial Production Methods: Industrial production of ethylketazocine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include alkyl halides for alkylation and oxidizing agents for hydroxylation .
Chemical Reactions Analysis
Types of Reactions: Ethylketazocine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of ethylketazocine with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Ethylketazocine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of opioid receptors.
Biology: Helps in understanding the role of κ-opioid receptors in various physiological processes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new opioid receptor ligands for therapeutic purposes .
Mechanism of Action
Ethylketazocine exerts its effects primarily through activation of the κ-opioid receptor. This activation leads to several physiological responses, including analgesia, diuresis, and sedation. The compound also interacts with μ- and δ-opioid receptors, albeit with lower affinity. The molecular targets and pathways involved include inhibition of adenylate cyclase, modulation of ion channels, and regulation of neurotransmitter release .
Comparison with Similar Compounds
Ethylketazocine is compared with other benzomorphan derivatives such as ketazocine and cyclazocine:
Ketazocine: Similar in structure but has a higher affinity for the κ-opioid receptor.
Cyclazocine: Exhibits mixed agonist-antagonist properties at opioid receptors.
Uniqueness: Ethylketazocine’s partial agonist properties and its ability to interact with multiple opioid receptors make it unique among its counterparts. This characteristic allows for a broader range of research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H25NO2 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,9R)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12?,17-,19+/m1/s1 |
InChI Key |
SEJUQQOPVAUETF-MKFRLIFGSA-N |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Isomeric SMILES |
CC[C@]12CCN([C@H](C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonyms |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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